molecular formula C26H19ClN2O4 B12045180 4-(2-((2-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 1-naphthoate CAS No. 477733-37-2

4-(2-((2-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 1-naphthoate

Cat. No.: B12045180
CAS No.: 477733-37-2
M. Wt: 458.9 g/mol
InChI Key: OSRHWQBVGRDPRD-LQKURTRISA-N
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Description

4-(2-((2-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 1-naphthoate is a synthetic organic compound featuring a naphthoate ester backbone conjugated with a carbohydrazonoyl hydrazide moiety substituted with a 2-chlorophenoxy group. This structure combines aromatic, carbonyl, and hydrazide functionalities, which are often associated with biological activity, such as enzyme inhibition or antimicrobial properties. The 2-chlorophenoxy group introduces steric and electronic effects that may influence reactivity, solubility, and intermolecular interactions.

Properties

CAS No.

477733-37-2

Molecular Formula

C26H19ClN2O4

Molecular Weight

458.9 g/mol

IUPAC Name

[4-[(E)-[[2-(2-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] naphthalene-1-carboxylate

InChI

InChI=1S/C26H19ClN2O4/c27-23-10-3-4-11-24(23)32-17-25(30)29-28-16-18-12-14-20(15-13-18)33-26(31)22-9-5-7-19-6-1-2-8-21(19)22/h1-16H,17H2,(H,29,30)/b28-16+

InChI Key

OSRHWQBVGRDPRD-LQKURTRISA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)/C=N/NC(=O)COC4=CC=CC=C4Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)C=NNC(=O)COC4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((2-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 1-naphthoate typically involves multiple steps. One common method includes the reaction of 2-chlorophenoxyacetic acid with hydrazine to form the carbohydrazide intermediate. This intermediate is then reacted with 4-(1-naphthoyl)phenyl isocyanate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound is not widely documented due to its specialized use in research. the general approach involves scaling up the laboratory synthesis methods with appropriate adjustments to reaction conditions, such as temperature, pressure, and solvent choice, to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(2-((2-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 1-naphthoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(2-((2-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 1-naphthoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-((2-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 1-naphthoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share structural similarities with the target molecule, differing primarily in substituents and functional groups:

Compound Name Key Substituents/Modifications Molecular Formula Synthesis Yield (if reported) Key Properties/Applications
Target Compound : 4-(2-((2-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 1-naphthoate 2-Chlorophenoxy, carbohydrazonoyl, naphthoate ester Not provided Not reported Potential biological activity (inferred)
4-[(E)-({(2-Methoxyphenyl)aminoacetyl}hydrazono)methyl]phenyl 1-naphthoate 2-Methoxyphenylamino, oxoacetyl C27H22N3O5 Not reported Isotope mass analysis; no activity data
4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl 1-naphthoate (LB77) 6,7-Dimethoxy-dihydroisoquinoline, ethyl linker C30H29NO4 77.5% Pale-yellow oil; pharmaceutical research
2-(4-Chlorophenyl)-2-oxoethyl naphthalene-1-carboxylate 4-Chlorophenyl, keto group, simpler ester linkage C19H13ClO3 95.7% Crystal packing studies; photolysis applications
4-(2-(Anilinocarbothioyl)carbohydrazonoyl)phenyl 1-naphthoate Anilinocarbothioyl (thiourea), carbohydrazonoyl C25H19N3O2S Not reported Predicted CCS values; no literature data

Physical and Chemical Properties

  • Crystallography: The 4-chlorophenyl derivative exhibits a dihedral angle of 77.16° between aromatic planes and forms intermolecular C–H···O interactions, contributing to its solid-state stability. The target compound’s carbohydrazonoyl group may introduce additional hydrogen-bonding motifs.
  • Collision Cross-Section (CCS): The thiocarbamoyl analogue has predicted CCS values ranging from 208.32 Ų ([M+H]+) to 211.23 Ų ([M+Na]+), suggesting moderate polarity. The target compound’s 2-chlorophenoxy group likely increases hydrophobicity, affecting its CCS profile.

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